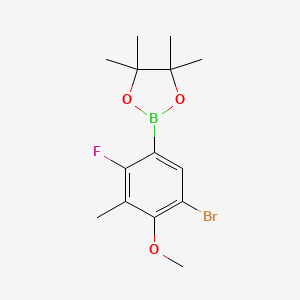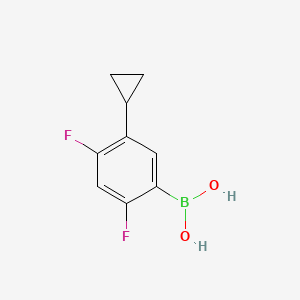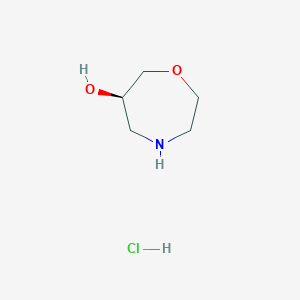
Quercetin-3,7-di-O-beta-D-gentiobioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quercetin-3,7-di-O-beta-D-gentiobioside is a flavonoid glycoside derived from quercetin. It is known for its potential biological activities and is found in various plants. The compound consists of quercetin, a flavonoid, attached to two gentiobiose sugar molecules at positions 3 and 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quercetin-3,7-di-O-beta-D-gentiobioside can be achieved through enzymatic glycosylation. One method involves using engineered Escherichia coli strains that express specific glycosyltransferases. These enzymes facilitate the attachment of gentiobiose to quercetin under optimized conditions, such as specific induction temperatures and reaction times .
Industrial Production Methods
Industrial production of this compound is not well-documented. the use of microbial biotransformation and fermentation processes is a promising approach for large-scale production. These methods leverage the metabolic pathways of microorganisms to produce the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Quercetin-3,7-di-O-beta-D-gentiobioside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the quercetin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products
The major products formed from these reactions include oxidized quercetin derivatives, reduced quercetin forms, and substituted quercetin compounds .
Applications De Recherche Scientifique
Quercetin-3,7-di-O-beta-D-gentiobioside has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the properties of flavonoid glycosides.
Biology: The compound is studied for its role in plant metabolism and its interactions with other biomolecules.
Medicine: Research explores its potential antioxidant, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits .
Mécanisme D'action
The mechanism of action of quercetin-3,7-di-O-beta-D-gentiobioside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt and MAPK pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercetin-3-O-beta-D-glucoside: A similar compound with a single glucose molecule attached at position 3.
Quercetin-7-O-beta-D-glucoside: Another similar compound with a glucose molecule attached at position 7.
Rutin (Quercetin-3-O-rutinoside): A well-known flavonoid glycoside with a rutinose sugar attached at position 3.
Uniqueness
Quercetin-3,7-di-O-beta-D-gentiobioside is unique due to the presence of two gentiobiose molecules, which may enhance its solubility and bioavailability compared to other quercetin glycosides. This structural difference can also influence its biological activities and potential health benefits .
Propriétés
Formule moléculaire |
C39H50O27 |
|---|---|
Poids moléculaire |
950.8 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C39H50O27/c40-6-16-21(45)26(50)30(54)36(62-16)58-8-18-23(47)28(52)32(56)38(64-18)60-11-4-14(44)20-15(5-11)61-34(10-1-2-12(42)13(43)3-10)35(25(20)49)66-39-33(57)29(53)24(48)19(65-39)9-59-37-31(55)27(51)22(46)17(7-41)63-37/h1-5,16-19,21-24,26-33,36-48,50-57H,6-9H2/t16-,17-,18-,19-,21-,22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33-,36-,37-,38-,39+/m1/s1 |
Clé InChI |
CDIJIBVEQMGHPW-UMQUMIMUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)
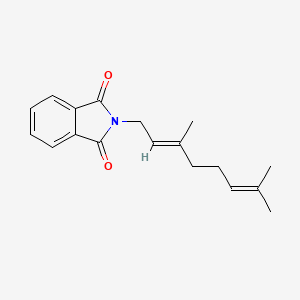
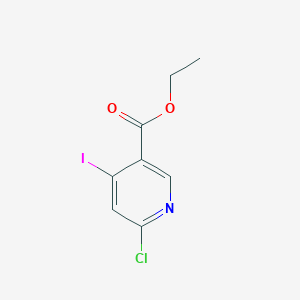
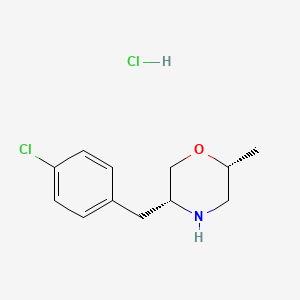
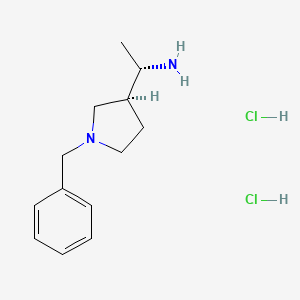
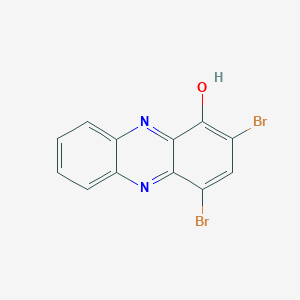

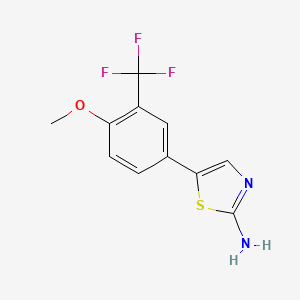
![(S)-methyl 1-(2-(1H-benzo[d]imidazol-2-ylthio)acetyl)pyrrolidine-2-carboxylate](/img/structure/B14032104.png)
![6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-amine hydrochloride](/img/structure/B14032111.png)
